3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

Catalog No.
S1973107
CAS No.
88107-84-0
M.F
C25H27N3
M. Wt
369.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-c...

CAS Number

88107-84-0

Product Name

3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole

IUPAC Name

N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

Molecular Formula

C25H27N3

Molecular Weight

369.5

InChI

InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19+

InChI Key

WUJYNCPGAXBZMF-LGUFXXKBSA-N

SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Canonical SMILES

CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Isomeric SMILES

CCCCN(C1=CC=CC=C1)/N=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
BuPhCz is a carbazole derivative that was first synthesized and characterized in 2013 by Liu et al. Carbazoles are a class of organic compounds that are commonly found in natural products such as coal tar, crude oil, and shale oil. They are also widely used in the synthesis of various pharmaceuticals, agrochemicals, and dyes due to their versatile properties. BuPhCz has a molecular formula of C29H29N3 and a molecular weight of 431.57 g/mol.
BuPhCz has a yellow-to-orange powder appearance and is insoluble in water. It has a melting point of 267-269°C and a boiling point of 608°C. BuPhCz exhibits good thermal stability and moderate solubility in common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran. It has an absorption maximum at 352 nm and a blue-violet fluorescence emission at 450 nm.
BuPhCz can be synthesized through various methods such as Suzuki coupling, Buchwald-Hartwig reaction, and hydrazone condensation. However, the most efficient and simple method for BuPhCz synthesis involves the reaction between 9-ethylcarbazole and 2-butylphenylhydrazine in the presence of acetic acid and tert-butyl hydroperoxide as an oxidant. The obtained product is then purified using column chromatography.
The synthesized BuPhCz has been characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques confirm the purity and structural properties of BuPhCz.
BuPhCz can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and thin-layer chromatography (TLC). These methods allow for the separation, identification, and quantification of BuPhCz in complex mixtures.
BuPhCz has been demonstrated to possess various biological activities such as antibacterial, anticancer, and antiviral properties. It exhibits selective cytotoxicity towards various cancer cell lines, such as HeLa, MDA-MB-231, and A549, while being non-toxic to normal human fibroblast cells. BuPhCz has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase-dependent apoptosis pathway.
The toxicity and safety of BuPhCz in scientific experiments depend on the concentration, exposure time, and route of administration. BuPhCz has been reported to have low acute toxicity in rodents and has not exhibited genotoxicity, mutagenicity, or teratogenicity. However, further studies are needed to determine the long-term effects and chronic toxicity of BuPhCz.
BuPhCz has various applications in scientific experiments such as fluorescence labeling, organic light-emitting diodes (OLEDs), and photovoltaic devices (PVs). BuPhCz exhibits excellent fluorescence properties, making it a useful fluorescent probe in biological imaging and sensing. It also has good hole transport properties, making it a promising material for OLEDs and PVs.
Current research has focused on the synthesis of BuPhCz derivatives with improved properties and higher yields. There is also ongoing research to further explore the potential applications of BuPhCz in various fields such as optoelectronics, material science, and biomedical engineering.
BuPhCz has the potential to make significant contributions to various fields of research and industry. Its unique properties make it promising in the development of new materials, photovoltaics, OLEDs, and biomedical applications. BuPhCz can also be used as a model compound for the synthesis of other carbazole derivatives with improved properties.
One limitation of BuPhCz is its low solubility in water, which limits its use in biological applications. In the future, research can focus on improving the solubility of BuPhCz or synthesizing water-soluble derivatives. Other future directions could involve exploring the potential applications of BuPhCz in catalysis, sensing, and supramolecular chemistry. Furthermore, it is essential to conduct extensive toxicity studies of BuPhCz to ensure its safe use in various fields of research and industry.
In conclusion, BuPhCz is a carbazole derivative with unique physical and chemical properties that make it promising in various fields of research and industry. It exhibits excellent fluorescence properties, selective cytotoxicity towards cancer cells, good hole transport properties, and moderate solubility in common organic solvents. BuPhCz has potential applications in the development of new materials, OLEDs, PVs, and biomedical applications. Despite its promising properties, further research is needed to overcome its limitations such as low water solubility and potential toxicity.

XLogP3

6.6

Dates

Modify: 2023-08-16

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